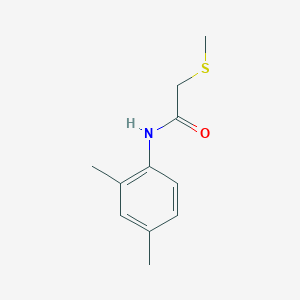
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide, also known as Modafinil, is a drug that has been used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil is a wakefulness-promoting agent that works by stimulating the central nervous system, which leads to increased alertness and cognitive function. In
Mécanisme D'action
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide works by increasing the levels of dopamine, norepinephrine, and histamine in the brain. These neurotransmitters are involved in regulating wakefulness, alertness, and cognitive function. N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide also increases the activity of certain enzymes that are involved in the breakdown of these neurotransmitters, which leads to prolonged effects.
Biochemical and Physiological Effects
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has been shown to increase wakefulness, alertness, and cognitive function in healthy individuals. It has also been shown to improve mood and reduce fatigue. N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has minimal effects on heart rate and blood pressure, making it a safe option for individuals with cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has several advantages for lab experiments, including its ability to improve cognitive function and reduce fatigue, which can improve the accuracy of experimental results. However, N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide can also have potential confounding effects on experimental outcomes, as it may alter the baseline physiological and cognitive state of the subjects.
Orientations Futures
There are several future directions for research on N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide. One area of interest is the potential use of N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide in the treatment of ADHD, depression, and schizophrenia. Additionally, further research is needed to determine the long-term effects of N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide on cognitive function and overall health. Finally, research is needed to develop more selective and potent wakefulness-promoting agents that have fewer side effects than N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide.
Conclusion
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide is a wakefulness-promoting agent that has been extensively studied for its cognitive enhancing effects. It works by increasing the levels of dopamine, norepinephrine, and histamine in the brain, which leads to increased wakefulness and cognitive function. N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has several advantages for lab experiments, but it can also have potential confounding effects on experimental outcomes. There are several future directions for research on N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide, including its potential use in the treatment of ADHD, depression, and schizophrenia, and the development of more selective and potent wakefulness-promoting agents.
Méthodes De Synthèse
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide is synthesized from benzhydrol and thiourea. The reaction between benzhydrol and thionyl chloride produces benzhydryl chloride, which is then reacted with methylamine to produce N-methyl benzhydrylamine. This compound is then reacted with thiourea to produce N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide.
Applications De Recherche Scientifique
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has been extensively studied for its cognitive enhancing effects. It has been shown to improve attention, memory, and executive function in healthy individuals. N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia. Additionally, N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has been studied for its potential use as a performance enhancer in athletes and military personnel.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-4-5-10(9(2)6-8)12-11(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZQVLLQRXUJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-methylsulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474974.png)
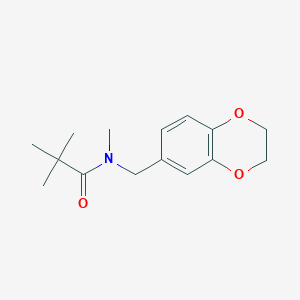
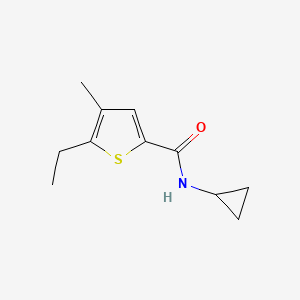
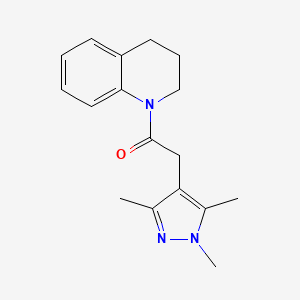
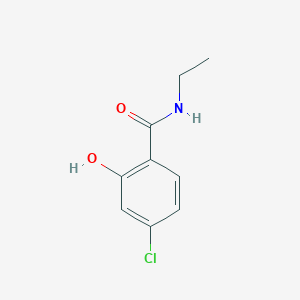
![N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)

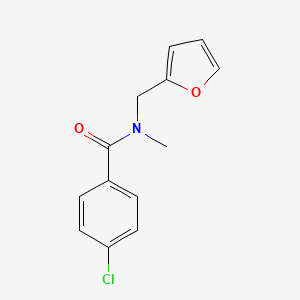
![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
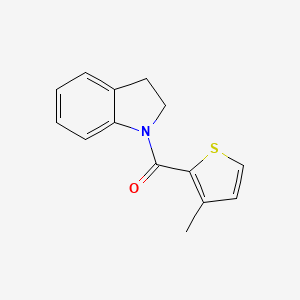
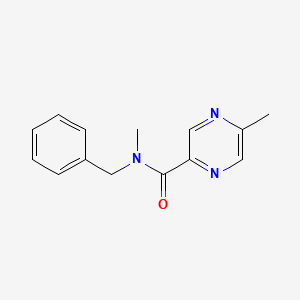
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)
